molecular formula C15H19N3 B13001014 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine

5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine

Cat. No.: B13001014
M. Wt: 241.33 g/mol
InChI Key: MCDUSBZHRQWGRZ-UHFFFAOYSA-N
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Description

5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with an aminopropyl group, a methyl group, and a phenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the aminopropyl group through nucleophilic substitution. The phenyl group is then added via a Friedel-Crafts alkylation reaction. The final step involves the methylation of the pyridine ring. Reaction conditions often include the use of organic solvents like dichloromethane or toluene, and catalysts such as aluminum chloride or boron trifluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Substituting agents: Halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate conversion. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine include:

  • 1-Aminopropyl-3-methylimidazolium chloride
  • 1-Propyl-3-methylimidazolium chloride
  • N-Phenylpyridin-2-amine derivatives

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the pyridine ring. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2C_{16}H_{20}N_{2} with a molecular weight of 256.35 g/mol. The compound features a pyridine ring substituted with an amine and a phenyl group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Certain analogs have demonstrated cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects : The compound may inhibit enzymes involved in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in cancer progression and neuroinflammation.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Cell Cycle Disruption : Some studies suggest that it can induce apoptosis in cancer cells by disrupting the cell cycle.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli
AnticancerCytotoxicity in AGS cell line (IC50 = 53.02 µM)
NeuroprotectiveInhibition of GSK-3β (IC50 = 70 nM)

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various pyridine derivatives, this compound demonstrated significant cytotoxicity against gastric adenocarcinoma cells (AGS), with an IC50 value indicating effective concentration for inhibition of cell growth. This suggests potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotective Properties

A recent investigation into neuroinflammatory pathways revealed that this compound could inhibit GSK-3β, a key enzyme involved in Alzheimer's disease pathology. The inhibition was characterized by a low IC50 value, indicating high potency and potential for further development as a neuroprotective agent.

Properties

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

5-(1-aminopropyl)-6-methyl-N-phenylpyridin-2-amine

InChI

InChI=1S/C15H19N3/c1-3-14(16)13-9-10-15(17-11(13)2)18-12-7-5-4-6-8-12/h4-10,14H,3,16H2,1-2H3,(H,17,18)

InChI Key

MCDUSBZHRQWGRZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(N=C(C=C1)NC2=CC=CC=C2)C)N

Origin of Product

United States

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